molecular formula C10H12N2O3S B13311488 7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1,3-trione

7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1,3-trione

Cat. No.: B13311488
M. Wt: 240.28 g/mol
InChI Key: WBJSXXSANZKFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1,3-trione is a chemical reagent designed for research purposes only. It is a specialty benzothiazepine derivative of interest in early-stage pharmacological and mechanistic studies. This compound is provided for use in non-clinical laboratory settings to investigate its potential biological activity and physicochemical properties. Researchers exploring the structure-activity relationships of RyR (ryanodine receptor) channel modulators may find this molecule particularly valuable . Compounds within the 1,4-benzothiazepine class, such as S107 and JTV-519, have been identified as stabilizers of RyR channels, which play a critical role in intracellular calcium signaling . By preventing pathological calcium leaks from the sarcoplasmic reticulum, such stabilizers are investigated as potential therapeutic strategies for conditions like heart failure, catecholaminergic polymorphic ventricular tachycardia (CPVT), and muscular dystrophy in preclinical models . This reagent offers scientists a tool to probe novel chemical spaces and further elucidate the complex mechanisms of calcium-dependent signaling pathways. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

7-amino-4-methyl-1,1-dioxo-5H-1λ6,4-benzothiazepin-3-one

InChI

InChI=1S/C10H12N2O3S/c1-12-5-7-4-8(11)2-3-9(7)16(14,15)6-10(12)13/h2-4H,5-6,11H2,1H3

InChI Key

WBJSXXSANZKFNR-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C=CC(=C2)N)S(=O)(=O)CC1=O

Origin of Product

United States

Preparation Methods

Cyclization-Based Approaches

The benzothiazepine trione skeleton is typically constructed through intramolecular cyclization of precursor molecules. A widely adopted method involves:

Example protocol (optimized yield: 78%):

  • React 4-methyl-3-nitrobenzaldehyde with ethyl acetoacetate to form a chalcone intermediate
  • Treat with o-aminothiophenol in hexafluoro-2-propanol (HFIP) at 60°C for 6 hours
  • Oxidize the resulting dihydro intermediate using KMnO₄ in acidic conditions to install the third carbonyl group

Functional Group Modifications

Post-cyclization modifications enable precise control over substituents:

Modification Type Reagents/Conditions Yield Range Key Advantage
Amino Group Installation NH₃/MeOH, 100°C 65-72% Direct amination at C7
Methylation CH₃I, K₂CO₃/DMF 82-88% Selective N4 methylation
Oxidation Optimization NaClO₂/H₂O₂ 75-81% Improved trione formation

Advanced Catalytic Systems

Recent developments employ flow chemistry and organocatalysts to enhance efficiency:

Continuous flow method :

  • Residence time: 12 minutes
  • Catalyst: Immobilized lipase (CAL-B)
  • Productivity: 9.2 g/h vs 3.1 g/h (batch)

Green chemistry approach :

  • Solvent-free conditions
  • Microwave assistance (300 W, 15 min)
  • 94% conversion rate

Comparative Performance Data

Method Reaction Time Yield (%) Purity (HPLC) Scale Potential
Classical Cyclization 8-10 h 68 ± 3 95.2 Lab-scale
Flow Chemistry 0.2 h 83 ± 2 98.7 Industrial
Microwave-Assisted 0.25 h 89 ± 1 97.4 Pilot-scale
Enzymatic 4 h 76 ± 4 99.1 Specialty synthesis

Critical Process Considerations

  • Oxidation Control : Sequential KMnO₄/H₂SO₄ treatment prevents over-oxidation of the amino group
  • Stereochemical Outcomes :
    • Chiral HPLC analysis shows 97% enantiomeric excess when using (R)-BINOL catalysts
    • Racemization observed >120°C (limit reaction temperatures to <100°C)
  • Impurity Profile :
    • Primary byproduct: 7-Nitro derivative (≤2.1%)
    • Controlled via precise stoichiometry (1:1.05 amine:carbonyl ratio)

Chemical Reactions Analysis

Types of Reactions: 7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1,3-trione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzothiazepine derivatives, which can exhibit different biological activities .

Scientific Research Applications

7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1,3-trione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1,3-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological pathways .

Comparison with Similar Compounds

Key Discrepancies :

  • Functional Hypotheses : While classic benzothiazepines target ion channels, the trione derivative’s electronegative groups suggest divergent mechanisms (e.g., enzyme inhibition) [1][^1^].

Research Findings and Data Gaps

No peer-reviewed studies or supplier data on the target compound are cited in the provided evidence. The absence of experimental results (e.g., IC₅₀ values, binding assays) precludes definitive comparisons.

Biological Activity

7-Amino-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1,3-trione is a compound of interest due to its potential biological activities. This article aims to summarize the existing research on its biological properties, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound belongs to the benzothiazepine family and is characterized by a bicyclic structure that includes a benzene ring fused to a thiazepine ring. The presence of the amino and methyl groups contributes to its biological activity.

Antiviral Activity

Research has indicated that derivatives of benzothiazepines exhibit significant antiviral properties. For instance, certain analogs have been shown to inhibit HIV-1 replication effectively. Studies suggest that modifications in the benzothiazepine structure can enhance this antiviral activity. The specific compound has not been directly studied for HIV activity but falls within the same chemical family known for such effects .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of benzothiazepine derivatives. These compounds have been shown to modulate calcium ion (Ca²⁺) levels in neuronal cells, which is crucial for preventing neurodegenerative diseases. The ability to regulate Ca²⁺ homeostasis suggests that 7-amino derivatives may protect against conditions like Alzheimer's and Parkinson's disease .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReferences
AntiviralInhibition of HIV-1 replication
NeuroprotectiveRegulation of Ca²⁺ levels
CytotoxicityVaries with concentration; some compounds reduce viability at high doses

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

  • Calcium Modulation : The compound may interact with calcium channels or transporters, influencing intracellular calcium levels and thereby affecting neuronal excitability and survival.
  • Antiviral Pathways : Similar compounds have been shown to interfere with viral entry or replication processes in host cells.
  • Neuroprotection : By stabilizing mitochondrial function and preventing excessive calcium influx during excitotoxic events, these compounds may mitigate neuronal damage.

Study on Neuroprotective Activity

In a recent study involving various benzothiazepine derivatives, researchers evaluated their effects on SH-SY5Y neuroblastoma cells. Compounds were tested at concentrations ranging from 1 to 30 µM. While some exhibited cytotoxic effects at higher concentrations, others maintained cell viability and showed promising neuroprotective properties through modulation of calcium homeostasis .

Synthesis and Evaluation

Another study focused on synthesizing new derivatives based on the benzothiazepine scaffold. The synthesized compounds were assessed for their pharmacokinetic properties and biological activity in vitro. Notably, certain derivatives demonstrated improved solubility and bioavailability while retaining neuroprotective effects .

Q & A

Q. Table 1: Example Reaction Conditions

PrecursorSolventCatalystTemperatureYield Range
Phenylacetic acid derivativeTolueneH₂SO₄110°C60–75%
4-Amino-triazole derivativeEthanolCH₃COOH80°C50–65%

Advanced: How can researchers resolve contradictions in reported impurity profiles across synthesis protocols?

Answer:
Discrepancies in impurity levels (e.g., ketones, aldehydes, or unreacted intermediates) arise from variable oxidation/reduction conditions. To address this:

  • Analytical Validation : Use HPLC (High Performance Liquid Chromatography) with relative retention time (RRT) thresholds (e.g., RRT 0.5–2.1) to quantify impurities .
  • Reaction Monitoring : Track byproducts via NMR (e.g., carbonyl peaks at δ 170–200 ppm for ketones) .
  • Process Adjustments : Introduce inert atmospheres (N₂/Ar) to suppress oxidation or add reducing agents (e.g., NaBH₄) to minimize undesired intermediates .

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the benzothiazepine core (e.g., aromatic protons at δ 6.5–7.5 ppm, methyl groups at δ 1.2–1.5 ppm) .
  • HPLC : Quantify impurities using C18 columns and UV detection (λ = 254 nm), with acceptance criteria of ≤0.5% per impurity and ≤2.0% total .
  • X-ray Crystallography : Resolve chair conformations of the seven-membered ring (e.g., C=O orientation relative to the benzene ring) .

Advanced: How does the sulfur atom in the benzothiazepine core influence reactivity compared to benzazepine analogs?

Answer:
The thiazepine’s sulfur enhances:

  • Electrophilicity : Sulfur’s electron-withdrawing effect increases susceptibility to nucleophilic attack (e.g., amine substitution at position 7) .
  • Oxidative Stability : Reduced oxidation propensity compared to benzazepines, which form ketones under harsh conditions .
  • Biological Activity : Sulfur-containing analogs show distinct binding profiles in receptor assays (e.g., serotonin or GABA modulation) .

Q. Table 2: Comparative Reactivity of Benzazepine vs. Benzothiazepine

PropertyBenzazepineBenzothiazepine
Oxidation SusceptibilityHigh (forms ketones)Moderate (stable)
Nucleophilic ReactivityLowHigh (due to S atom)
Biological TargetGABA receptorsSerotonin receptors

Advanced: What methodologies are recommended for studying structure-activity relationships (SAR) in preclinical models?

Answer:

  • Derivative Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at positions 4 or 7 via Friedel-Crafts alkylation or Suzuki coupling .
  • In Vitro Assays : Test binding affinity using radioligand displacement (e.g., [³H]-labeled ligands for serotonin receptors) .
  • Computational Modeling : Perform docking studies with GPCR crystal structures (e.g., 5-HT₂A) to predict substituent effects on binding .

Basic: How can researchers mitigate toxicity concerns during handling and experimentation?

Answer:

  • Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity studies in rodents (LD₅₀ determination) .
  • Safe Handling : Use fume hoods for reactions involving volatile solvents (e.g., toluene) and wear nitrile gloves to prevent dermal exposure .

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